Cas no 1261968-08-4 (3-Cyano-5-(3-nitrophenyl)phenol)
3-Cyano-5-(3-nitrophenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-5-(3-nitrophenyl)phenol, 95%
- MFCD18314314
- 1261968-08-4
- 5-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
- 3-CYANO-5-(3-NITROPHENYL)PHENOL
- DTXSID50684778
- 3-Cyano-5-(3-nitrophenyl)phenol
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- MDL: MFCD18314314
- Inchi: 1S/C13H8N2O3/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(6-10)15(17)18/h1-7,16H
- InChI Key: AOFOFKZHJFXTTJ-UHFFFAOYSA-N
- SMILES: OC1=CC(C#N)=CC(=C1)C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 240.05349212Da
- Monoisotopic Mass: 240.05349212Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 89.8Ų
3-Cyano-5-(3-nitrophenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320357-5 g |
3-Cyano-5-(3-nitrophenyl)phenol, 95%; . |
1261968-08-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320357-5g |
3-Cyano-5-(3-nitrophenyl)phenol, 95%; . |
1261968-08-4 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-Cyano-5-(3-nitrophenyl)phenol Suppliers
3-Cyano-5-(3-nitrophenyl)phenol Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on 3-Cyano-5-(3-nitrophenyl)phenol
Introduction to 3-Cyano-5-(3-nitrophenyl)phenol (CAS No: 1261968-08-4)
3-Cyano-5-(3-nitrophenyl)phenol, identified by the Chemical Abstracts Service Number (CAS No) 1261968-08-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic and heterocyclic derivatives, which are widely studied for their potential biological activities and mechanistic insights into various biochemical pathways.
The structural motif of 3-Cyano-5-(3-nitrophenyl)phenol consists of a phenolic ring substituted with a cyano group at the 3-position and a 3-nitrophenyl group at the 5-position. This unique arrangement of functional groups imparts distinct electronic and steric properties, making it a versatile scaffold for designing novel molecular entities with tailored pharmacological profiles. The presence of both electron-withdrawing cyano and nitro groups enhances the compound's reactivity and interaction with biological targets, which is a critical factor in drug discovery processes.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting aberrant signaling pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The 3-Cyano-5-(3-nitrophenyl)phenol scaffold has emerged as a promising candidate due to its ability to modulate key enzymes and receptors implicated in these conditions. For instance, studies have demonstrated its potential inhibitory effects on kinases and transcription factors that play pivotal roles in cell proliferation and survival.
One of the most compelling aspects of 3-Cyano-5-(3-nitrophenyl)phenol is its role as a lead compound in the development of novel therapeutic agents. Researchers have leveraged its structural features to design derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The cyano group, in particular, has been shown to improve binding affinity by forming hydrogen bonds or participating in metal coordination interactions with target proteins. Meanwhile, the nitrophenyl moiety contributes to lipophilicity and metabolic stability, which are essential for drug-like characteristics.
Recent advancements in computational chemistry have further accelerated the exploration of 3-Cyano-5-(3-nitrophenyl)phenol derivatives. Molecular docking simulations and virtual screening have enabled scientists to predict binding modes and optimize lead structures before experimental validation. These computational approaches have identified several promising analogs with improved pharmacological profiles, underscoring the compound's significance as a pharmacophore.
The biological activity of 3-Cyano-5-(3-nitrophenyl)phenol has been extensively evaluated in vitro and in vivo. Preclinical studies have revealed its potential as an anti-inflammatory agent by inhibiting nuclear factor kappa B (NF-κB) signaling pathways. Additionally, it has shown promise in preclinical models of cancer by inducing apoptosis in tumor cells while sparing healthy tissues. These findings align with emerging trends in precision medicine, where targeted therapies are designed to minimize off-target effects.
The synthesis of 3-Cyano-5-(3-nitrophenyl)phenol involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nitration of phenolic precursors followed by cyanation at the desired position. Advances in green chemistry principles have also been applied to develop more sustainable synthetic routes, reducing waste generation and energy consumption without compromising efficiency.
In conclusion, 3-Cyano-5-(3-nitrophenyl)phenol (CAS No: 1261968-08-4) represents a significant advancement in medicinal chemistry due to its unique structural features and diverse biological activities. Its potential as a lead compound for drug development underscores the importance of continued research into nitroaromatic derivatives. As our understanding of disease mechanisms evolves, compounds like this will play an increasingly critical role in addressing unmet medical needs through innovative therapeutic strategies.
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